(1S,2R)-Tranylcypromine-d5 Hydrochloride

LC-MS/MS Stable isotope dilution Internal standard

(1S,2R)-Tranylcypromine-d5 Hydrochloride (CAS 107077-98-5, molecular formula C₉H₇D₅ClN, MW 174.68) is a single-enantiomer, deuterium-labeled isotopologue of the irreversible monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor tranylcypromine hydrochloride. Five aromatic hydrogen atoms on the phenyl ring are replaced by deuterium, conferring a unit mass shift of +5 Da relative to the unlabeled parent compound (MW 169.65).

Molecular Formula C9H12ClN
Molecular Weight 174.68 g/mol
Cat. No. B12391531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-Tranylcypromine-d5 Hydrochloride
Molecular FormulaC9H12ClN
Molecular Weight174.68 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2.Cl
InChIInChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1/i1D,2D,3D,4D,5D;
InChIKeyZPEFMSTTZXJOTM-MYNGOZBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-Tranylcypromine-d5 Hydrochloride – A Defined Stable Isotope-Labeled MAO/LSD1 Inhibitor Reference Standard for Bioanalytical Quantitation


(1S,2R)-Tranylcypromine-d5 Hydrochloride (CAS 107077-98-5, molecular formula C₉H₇D₅ClN, MW 174.68) is a single-enantiomer, deuterium-labeled isotopologue of the irreversible monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor tranylcypromine hydrochloride . Five aromatic hydrogen atoms on the phenyl ring are replaced by deuterium, conferring a unit mass shift of +5 Da relative to the unlabeled parent compound (MW 169.65) . This compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–mass spectrometry (LC-MS/MS) assays, and secondarily as a tracer for metabolic fate studies [1]. It retains the pharmacological target profile of unlabeled tranylcypromine hydrochloride, which inhibits LSD1, MAO‑A, and MAO‑B with IC₅₀ values of 20.7, 2.3, and 0.95 µM, respectively .

Workflow Stable isotope dilution LC-MS/MS
Mass label +5 Da shift, phenyl-d₅, non-exchangeable
Stereochemistry Single (1S,2R) enantiomer
Use context Bioanalytical quantitation, metabolic tracing

Why Unlabeled Tranylcypromine or Structural Analog Internal Standards Cannot Replace (1S,2R)-Tranylcypromine-d5 Hydrochloride in Quantitative LC-MS/MS Workflows


Generic substitution of a deuterated internal standard with unlabeled tranylcypromine or a structurally dissimilar analog (e.g., baclofen) introduces systematic quantification errors that cannot be corrected post-acquisition. Unlabeled tranylcypromine cannot be distinguished from endogenous analyte in the mass spectrometer; co-elution with the analyte produces a single, unresolvable chromatographic peak and precludes independent integration [1]. Structural analogs such as baclofen exhibit different chromatographic retention times (1.6 min vs. 1.4 min for tranylcypromine) and distinct ionization behavior, failing to track matrix-induced ion suppression or enhancement that varies across the elution window . Deuterated isotopologues that are racemic mixtures or carry fewer than five deuterium labels may exhibit chromatographic separation from the analyte (deuterium isotope effect on reversed-phase retention) or insufficient mass shift to avoid isotopic cross-talk, both of which degrade assay accuracy and precision [1]. The combination of single-enantiomer stereochemistry, a +5 Da mass shift from five aromatic-ring deuterium atoms, and non-exchangeable labeling positions makes (1S,2R)-Tranylcypromine-d5 Hydrochloride fit-for-purpose as a SIL-IS, whereas generic alternatives systematically fail to meet the fundamental requirements of stable isotope dilution mass spectrometry.

Unlabeled tranylcypromine

Co-elutes and shares identical MS signal with the analyte, preventing independent integration and accurate quantitation.

Structural analog internal standards

Different retention time and ionization efficiency may cause differential matrix effects; reported 5–15% bias cannot be corrected post-acquisition.

Racemic or insufficiently labeled deuterated analogs

Racemic mixture introduces chiral ambiguity; fewer than 5 deuterium labels may cause isotopic cross-talk or chromatographic separation due to deuterium isotope effect.

(1S,2R)-Tranylcypromine-d5 Hydrochloride: Direct Comparator Evidence for Scientific Selection and Procurement Decisions


Unit Mass Shift of +5 Da Enables Unambiguous MS Differentiation from Unlabeled Tranylcypromine

(1S,2R)-Tranylcypromine-d5 Hydrochloride provides a protonated molecular ion [M+H]⁺ at m/z 139.1, which is 5 Da higher than the unlabeled tranylcypromine [M+H]⁺ at m/z 134.1 [1]. This mass separation exceeds the minimum recommended Δm/z ≥ 3 for deuterated internal standards to avoid isotopic cross-talk from naturally occurring ¹³C isotopes of the analyte . In contrast, the d₂-labeled analog (TCP-cyclopropyl-d₂) provides only a +2 Da shift, risking interference from the [M+2] isotope peak of unlabeled analyte.

Mass shift
Reported
Δm/z = +5 Da
Exceeds minimum recommended Δm/z for SIL-IS; avoids isotopic cross-talk.
d₂ analog provides only +2 Da shift, risking M+2 interference.
LC-MS/MS Stable isotope dilution Internal standard

Single Enantiomer (1S,2R) Configuration Ensures Stereochemical Fidelity Versus Racemic Deuterated Alternatives

(1S,2R)-Tranylcypromine-d5 Hydrochloride is supplied as a single, defined enantiomer . The (1S,2R) enantiomer is the pharmacologically active form responsible for MAO inhibition, while the (1R,2S) enantiomer exhibits different pharmacokinetic and pharmacodynamic properties [1]. The commonly available (rel)-Tranylcypromine D5 Hydrochloride (CAS 107077-98-5) is a racemic mixture containing both enantiomers at equimolar ratio . For bioanalytical method validation under ICH M10 guidelines, the internal standard must be a single defined entity; a racemic IS introduces ambiguity in chromatographic peak assignment and potential differential matrix effects between enantiomers.

Enantiomeric purity
Class-level
Single (1S,2R) enantiomer
Supports stereospecific bioanalysis without racemic ambiguity.
Racemic IS may cause differential matrix effects and peak splitting.
Chiral analysis Enantiomeric purity Pharmacological relevance

Phenyl-d₅ Labeling on Non-Exchangeable Positions Eliminates Deuterium Loss Versus Cyclopropyl-d₂ Analogs

(1S,2R)-Tranylcypromine-d5 Hydrochloride carries all five deuterium labels on the aromatic phenyl ring (phenyl-d₅) . Aromatic C–D bonds are chemically non-exchangeable under standard bioanalytical sample preparation conditions, including protein precipitation with acids or organic solvents, solid-phase extraction at pH 2–10, and prolonged storage in aqueous media . In contrast, TCP-cyclopropyl-d₂ places deuterium on the cyclopropylamine ring adjacent to the amino group; α-amino deuterium labels are susceptible to proton-deuterium exchange in protic solvents, potentially causing gradual loss of isotopic enrichment during sample workup [1]. This differential stability was directly exploited in the rat liver microsome metabolism study by Kang et al., where TCP-phenyl-d₅ and TCP-cyclopropyl-d₂ were used in parallel to track specific metabolic transformations without label scrambling [1].

Label stability
Head-to-head
Phenyl-d₅, non-exchangeable
Maintains isotopic integrity through sample preparation and storage.
Cyclopropyl-d₂ may undergo H/D exchange in protic conditions.
H/D exchange stability Isotopic fidelity Sample preparation robustness

Superior Quantitative Performance Over Baclofen as Internal Standard in Validated Plasma LC-MS/MS Assay

A validated LC-MS/MS method for tranylcypromine in human plasma reported by Kirchherr and Kühn-Velten (2005) employed the structural analog baclofen as internal standard . Baclofen eluted at retention time 1.6 min compared with 1.4 min for tranylcypromine on a C18 monolithic column, representing a chromatographic resolution of ΔtR = 0.2 min . Because matrix-induced ion suppression or enhancement varies across the elution profile, a non-co-eluting internal standard may experience different matrix effects than the analyte, introducing quantification bias of 5–15% depending on the sample source [1]. A deuterated isotopologue such as (1S,2R)-Tranylcypromine-d5 co-elutes with the analyte (ΔtR ≈ 0.0 min) and possesses near-identical ionization efficiency, effectively canceling matrix effects that would otherwise compromise accuracy at the reported lower limit of quantification of 0.5 ng/mL [1].

Matrix correction
Reported
Co-elution with analyte (ΔtR ≈ 0.0 min)
Reduces differential matrix effect bias vs structural analog IS.
Baclofen showed 0.2 min retention shift and 5–15% reported bias.
Method validation Matrix effect correction Therapeutic drug monitoring

Demonstrated Utility in Metabolic Pathway Elucidation via Parallel Administration with Unlabeled Tranylcypromine

In a direct in vivo experiment, TCP-phenyl-d₅ (0.22 mmole/kg) and its unlabeled counterpart were administered subcutaneously to rats; subsequent GC/MS analysis of urine enabled unambiguous detection and structural identification of the metabolites N-acetyltranylcypromine (ATCP) and phenyl-hydroxylated ATCP glucuronide through characteristic mass shifts of the deuterated versus unlabeled metabolite ions [1]. Without the deuterated tracer, the low abundance of these metabolites and interference from endogenous urinary components would have precluded confident identification. The same study also determined that ATCP inhibits MAO with an in vitro IC₅₀ of approximately 10⁻³ M and that its inhibition is reversible upon washing, a mechanistic insight that relied on the availability of pure deuterated standards for quantitative comparison [1].

Metabolic tracing
Head-to-head
Parallel d₅/unlabeled administration (rat, s.c.)
Enables confident metabolite identification via characteristic mass shift.
N-acetyl and hydroxylated glucuronide metabolites detected.
Drug metabolism Metabolite identification In vivo tracer

Documented Purity of ≥98% (and up to 99.9%) with Full Certificate of Analysis Traceability

Multiple independent suppliers report certified purity values for (1S,2R)-Tranylcypromine-d5 Hydrochloride and its closely related forms: ClearSynth reports 99.38% purity for Tranylcypromine D5 Hydrochloride (CS-O-03013) ; BOC Sciences reports 99.9% purity for (-)-Tranylcypromine-[d₅] Hydrochloride (BLP-000386) ; InvivoChem guarantees ≥98% purity (Cat. V87820) ; Alfa Chemistry confirms >98% purity and 98% atom D isotopic enrichment . These purity specifications are documented on Certificates of Analysis (CoA) that include HPLC, NMR, and MS characterization, meeting the requirements for reference standards used in ANDA/DMF submissions and pharmacopeial method validation . By comparison, the unlabeled tranylcypromine hydrochloride USP reference standard is typically supplied at ≥98% purity, but lacks isotopic enrichment as a differentiation metric.

Purity documentation
Data to verify
≥98% (up to 99.9% reported)
Reported purity supports method consistency; independent CoA verification recommended.
Includes HPLC, NMR, MS characterization per supplier.
Reference standard Quality control Regulatory compliance

(1S,2R)-Tranylcypromine-d5 Hydrochloride – High-Value Application Scenarios Derived from Verified Evidence


Quantitative Bioanalysis of Tranylcypromine in Plasma/Serum for Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies

As established by the Kirchherr et al. method, tranylcypromine TDM requires sensitive and matrix-robust quantification. (1S,2R)-Tranylcypromine-d5 Hydrochloride, when used as SIL-IS, co-elutes with the analyte (ΔtR ≈ 0.0 min) and provides identical extraction recovery and ESI ionization efficiency, thereby eliminating the 5–15% differential matrix effect bias observed with the structural analog baclofen . With a +5 Da mass shift exceeding the minimum recommended Δm/z of 3, the internal standard channel at m/z 139.1 is free from isotopic cross-interference of the unlabeled analyte . This enables robust quantification down to 0.5 ng/mL in human plasma, supporting both clinical TDM laboratories and preclinical ADME studies where regulatory compliance (GLP, ICH M10) requires SIL-IS use .

Metabolic Pathway Elucidation and Metabolite Identification in Preclinical Drug Metabolism Studies

The direct in vivo study by Kang and Chung demonstrated that co-administration of TCP-phenyl-d₅ with unlabeled tranylcypromine (0.22 mmole/kg, s.c., rat) enabled unambiguous GC/MS identification of the metabolites N-acetyltranylcypromine and phenyl-hydroxylated ATCP glucuronide through characteristic +5 Da mass shifts [1]. This dual-tracer approach allows metabolic laboratories to distinguish drug-derived metabolites from endogenous interferences in complex urine or tissue matrices. The non-exchangeable phenyl-d₅ labeling ensures isotopic integrity throughout sample storage and preparation, a critical advantage over cyclopropyl-d₂ analogs that may suffer H/D exchange [2]. Procurement of (1S,2R)-Tranylcypromine-d5 therefore supports both quantitative LC-MS/MS and qualitative metabolic profiling from a single reference compound.

Chiral Pharmacokinetic Studies Requiring Stereochemically Defined Internal Standards

The single (1S,2R) enantiomer configuration of this compound ensures that bioanalytical methods targeting the active enantiomer of tranylcypromine are not confounded by the (1R,2S) enantiomer present in racemic internal standard formulations . This is particularly relevant for stereospecific pharmacokinetic studies following the known differential pharmacodynamics of tranylcypromine enantiomers in humans [3]. Laboratories developing chiral LC-MS/MS methods can use (1S,2R)-Tranylcypromine-d5 as a single-enantiomer SIL-IS without the risk of chromatographic peak splitting or differential matrix effects that a racemic deuterated IS would introduce.

Reference Standard for LSD1/MAO Inhibitor Screening Assays and Epigenetics Research

While the deuterated compound is primarily used as an analytical standard, its unlabeled parent tranylcypromine is a well-characterized dual LSD1/MAO inhibitor with IC₅₀ values of 20.7 µM (LSD1), 2.3 µM (MAO-A), and 0.95 µM (MAO-B) . (1S,2R)-Tranylcypromine-d5 can serve as a stable isotopic reference for mass balance verification in enzyme inhibition assays, ensuring that inhibitor concentrations are accurately tracked during preincubation and washout phases . This dual utility—analytical standard and assay tracer—makes it a cost-effective procurement for laboratories investigating the role of LSD1 in cancer epigenetics or the neuropharmacology of MAO inhibition.

Application
Selection Property
Validation Focus
Research PK bioanalysis (human plasma)
Co-eluting SIL-IS with +5 Da mass shift
Matrix-effect correction, LLOQ verification
Preclinical metabolic pathway elucidation
Non-exchangeable phenyl-d₅ tracer
Metabolite identification confidence, isotopic integrity
Stereospecific pharmacokinetic studies
Single (1S,2R) enantiomer configuration
Chiral method validation, enantiomer-specific tracking
LSD1/MAO inhibitor screening research
Stable isotopic reference for assay verification
Inhibitor concentration tracking, preincubation/washout monitoring
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